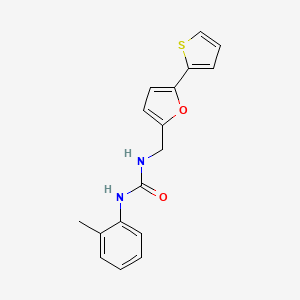![molecular formula C19H20N4O2S B2755265 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide CAS No. 873857-07-9](/img/structure/B2755265.png)
2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT)” is one of the key materials for making naphthalene . It’s worth noting that the structure of MMT is similar to the compound you’re asking about, but it’s not exactly the same.
Synthesis Analysis
Two aromatic imidazole-functionalized ligands (BTZ-PI-OH and BTZ-IM-OH) and their difluoroboron complexes (BTZ-PI-BF2 and BTZ-IM-BF2) were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of these compounds was characterized by NMR (1H and 13C), HR-MS and FT-IR spectra .Physical And Chemical Properties Analysis
The photophysical, electrochemical properties and thermal stability of the ligands and the difluoroboron complexes were systematically investigated . The ligands exhibited dual fluorescence (enol emission and keto emission) due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) in solution .Applications De Recherche Scientifique
Antiproliferative and Apoptosis-inducing Agents
A study focused on the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazole derivatives, highlighting one compound displaying significantly improved antiproliferative activity against various human cancer cell lines. This derivative induced apoptosis and cell cycle arrest at the G1 phase in A549 cells, suggesting potential as anticancer agents (Zhang et al., 2018).
Antimicrobial Activity
Research into 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole demonstrated these compounds' effectiveness against various bacterial and fungal species. Their structural makeup allows for significant antimicrobial properties, potentially useful in developing new antimicrobial agents (Patel & Shaikh, 2010).
Electrochemical Synthesis Techniques
Electrochemical methods were applied for synthesizing disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol. This approach highlights an innovative pathway for creating disulfide bonds, which could be beneficial in various scientific research applications, including material science and synthetic chemistry (Esmaili & Nematollahi, 2013).
Structural and Spectral Analysis
The structural and spectral analysis of compounds similar to 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide, such as mannich bases and benzimidazole derivatives, provides insights into their molecular configurations and potential applications. These analyses contribute to understanding the physicochemical properties and reactivity of such compounds, supporting their application in drug design and material science (Franklin et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQUGYCJRBIQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)
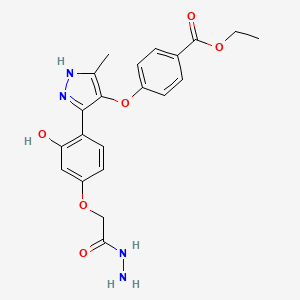




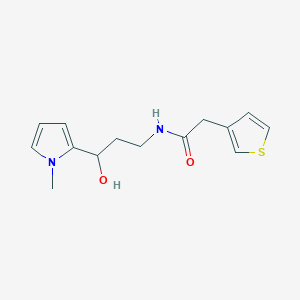
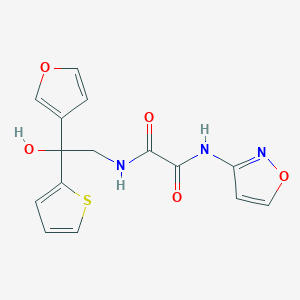
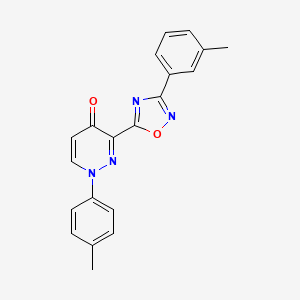
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)

